2-Chlorofentanyl
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Overview
Description
Ortho-Chlorofentanyl (hydrochloride): is a synthetic opioid that is structurally similar to fentanyl. It is known for its potent analgesic properties and is used primarily in scientific research and forensic applications. The compound is regulated as a Schedule I substance in the United States due to its high potential for abuse and lack of accepted medical use .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ortho-Chlorofentanyl (hydrochloride) involves the reaction of 2-chlorobenzoyl chloride with 4-anilinopiperidine in the presence of a base, followed by the reduction of the resulting intermediate to yield the final product. The reaction conditions typically include the use of solvents such as methanol or chloroform and catalysts like palladium on carbon .
Industrial Production Methods: : Industrial production methods for ortho-Chlorofentanyl (hydrochloride) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: : Ortho-Chlorofentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated solvents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenated solvents
Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ortho-Chlorofentanyl (hydrochloride) .
Scientific Research Applications
Ortho-Chlorofentanyl (hydrochloride) is used in a variety of scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the identification and quantification of fentanyl analogs.
Biology: In studies investigating the effects of synthetic opioids on biological systems.
Medicine: Research into the pharmacological properties and potential therapeutic uses of synthetic opioids.
Industry: Used in forensic toxicology for the detection of fentanyl analogs in biological samples
Mechanism of Action
Ortho-Chlorofentanyl (hydrochloride) exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The molecular targets involved include the mu-opioid receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Fentanyl
- Fluorofentanyl
- Bromofentanyl
- Para-Chlorofentanyl
- Meta-Chlorofentanyl
Comparison: : Ortho-Chlorofentanyl (hydrochloride) is unique due to the presence of a chlorine atom at the ortho position of the phenyl ring, which influences its binding affinity and potency compared to other fentanyl analogs. While fentanyl and its analogs share similar mechanisms of action, the specific structural modifications in ortho-Chlorofentanyl (hydrochloride) result in distinct pharmacological profiles .
Properties
CAS No. |
88796-96-7 |
---|---|
Molecular Formula |
C22H27ClN2O |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H27ClN2O/c1-2-22(26)25(21-11-7-6-10-20(21)23)19-13-16-24(17-14-19)15-12-18-8-4-3-5-9-18/h3-11,19H,2,12-17H2,1H3 |
InChI Key |
JPKVUHSMCMLOPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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